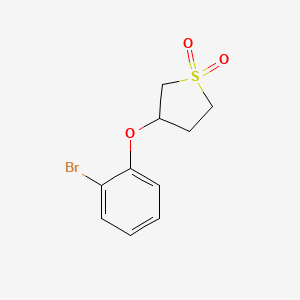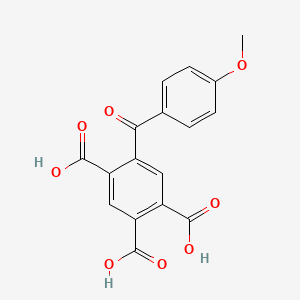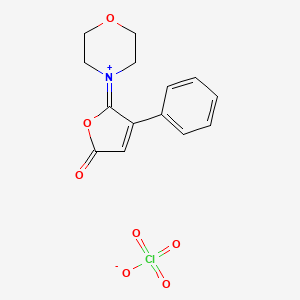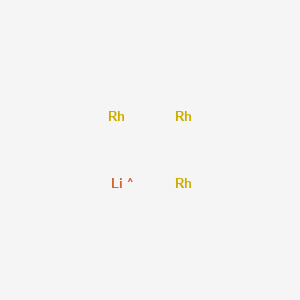
3-(2-Bromophenoxy)-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenoxy)-1lambda~6~-thiolane-1,1-dione: is an organic compound that features a bromophenoxy group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenoxy)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of 2-bromophenol with thiolane-1,1-dione under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenoxy)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Bromophenoxy)-1lambda~6~-thiolane-1,1-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in biological studies to investigate the effects of bromophenoxy derivatives on biological systems. It can serve as a probe to study enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Bromophenoxy derivatives have been studied for their antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenoxy)-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity. The thiolane ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid: This compound also contains a bromophenoxy group and is used in similar applications.
(2-Bromophenoxy)acetonitrile: Another bromophenoxy derivative with different functional groups.
Pyridine, 3-(2-bromophenoxy)-: A compound with a bromophenoxy group attached to a pyridine ring.
Uniqueness: 3-(2-Bromophenoxy)-1lambda~6~-thiolane-1,1-dione is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromophenoxy derivatives and may contribute to its specific reactivity and applications.
Properties
CAS No. |
61604-48-6 |
|---|---|
Molecular Formula |
C10H11BrO3S |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
3-(2-bromophenoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H11BrO3S/c11-9-3-1-2-4-10(9)14-8-5-6-15(12,13)7-8/h1-4,8H,5-7H2 |
InChI Key |
DYTXNCJGBJQGHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dichloro-N-[1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B14565816.png)





![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)
![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)

![1,2,3,4-Tetrahydrobenzo[g]phthalazine](/img/structure/B14565865.png)
![1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one](/img/structure/B14565875.png)


